2,2'-Dithiodipropionic Acid

CAS No.: 4775-93-3

Cat. No.: VC2326672

Molecular Formula: C6H10O4S2

Molecular Weight: 210.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4775-93-3 |

|---|---|

| Molecular Formula | C6H10O4S2 |

| Molecular Weight | 210.3 g/mol |

| IUPAC Name | 3-(2-carboxyethyldisulfanyl)propanoic acid |

| Standard InChI | InChI=1S/C6H10O4S2/c7-5(8)1-3-11-12-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) |

| Standard InChI Key | YCLSOMLVSHPPFV-UHFFFAOYSA-N |

| SMILES | CC(C(=O)O)SSC(C)C(=O)O |

| Canonical SMILES | C(CSSCCC(=O)O)C(=O)O |

Introduction

Chemical Structure and Properties

Chemical Identity

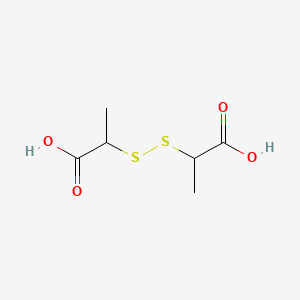

2,2'-Dithiodipropionic acid features a symmetric structure with a disulfide bridge connecting two propionic acid units at their alpha positions. Table 1 summarizes the key identifiers and chemical information of this compound.

Table 1: Chemical Identity of 2,2'-Dithiodipropionic Acid

| Parameter | Value |

|---|---|

| Chemical Name | 2,2'-Dithiodipropionic Acid |

| CAS Registry Number | 4775-93-3 |

| Molecular Formula | C₆H₁₀O₄S₂ |

| Molecular Weight | 210.27 g/mol |

| IUPAC Name | 2,2'-disulfanediyldipropanoic acid |

| InChI | InChI=1S/C6H10O4S2/c1-3(5(7)8)11-12-4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10) |

| InChIKey | UTDRPUGFHHVEDG-UHFFFAOYSA-N |

| SMILES | CC(C(=O)O)SSC(C)C(=O)O |

The compound contains two chiral centers but is commonly encountered as a racemic mixture. Its structure consists of two carboxylic acid groups and a central disulfide bond that plays a crucial role in its chemical reactivity .

Physical Properties

The physical properties of 2,2'-Dithiodipropionic acid are summarized in Table 2, providing essential information for handling and processing this compound.

Table 2: Physical Properties of 2,2'-Dithiodipropionic Acid

| Property | Value | Method |

|---|---|---|

| Physical State | White to almost white powder or crystals | Observed |

| Melting Point | 117.5 °C | Experimental |

| Boiling Point | 319.8 °C | Estimated |

| Density | 1.319 g/cm³ | Estimated |

| Refractive Index | 1.4950 | Estimated |

| pKa | 3.14 ± 0.10 | Predicted |

| Solubility | Poorly soluble in water; soluble in organic solvents | Experimental |

Unlike its structural analog 2,2'-dithiosalicylic acid (which has a melting point of 287-290 °C), 2,2'-dithiodipropionic acid melts at a significantly lower temperature, which indicates differences in intermolecular interactions and crystal packing .

Spectroscopic Properties

Spectroscopic analysis provides valuable information for identification and purity assessment of 2,2'-dithiodipropionic acid. The compound exhibits characteristic signals in various spectroscopic techniques, allowing for unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals for the methyl, methine, and carboxylic acid protons. The disulfide linkage creates distinctive chemical shifts for the alpha-hydrogen atoms adjacent to the sulfur atoms. Similarly, infrared spectroscopy shows characteristic absorption bands for the carboxylic acid groups and C-S bonds .

Synthesis Methods

Traditional Synthesis Routes

Several methods have been developed for the synthesis of 2,2'-dithiodipropionic acid. The traditional approaches typically involve the oxidative coupling of thiol-containing precursors or the direct addition of sulfur nucleophiles to unsaturated carboxylic acids.

One of the most straightforward methods for preparing 2,2'-dithiodipropionic acid is the oxidation of 2-mercaptopropionic acid. This approach utilizes mild oxidizing agents to form the disulfide bond between two thiol molecules. The reaction is typically conducted in aqueous or alcoholic solutions, with careful control of pH and temperature to maximize yield and minimize side reactions .

Modern Synthesis Approaches

More recent synthetic approaches focus on improving yield, purity, and environmental sustainability. A notable method involves the reaction of acrylic acid with sodium sulfide, as detailed in patent literature.

According to a Chinese patent (CN101798278A), 2,2'-dithiodipropionic acid can be synthesized by reacting acrylic acid with sodium sulfide in a specific molar ratio (2:1.02 to 1.06). The process involves adding 82.5% acrylic acid aqueous solution to 25-30% sodium sulfide solution at 70-90°C, forming thiodipropionic acid disodium salt. Subsequent acidification with 92.5% sulfuric acid yields the desired 2,2'-dithiodipropionic acid .

This method offers several advantages:

-

Simple raw materials and straightforward operation

-

Lower reaction temperatures compared to alternative methods

-

Minimal side reactions

-

Direct acidification in the same reactor, simplifying equipment requirements

-

Environmentally friendly process with minimal waste generation

The synthesis proceeds according to the following general reaction scheme:

-

2 CH₂=CHCOOH + Na₂S → NaOOC-CH(CH₃)-S-S-CH(CH₃)-COONa

-

NaOOC-CH(CH₃)-S-S-CH(CH₃)-COONa + H₂SO₄ → HOOC-CH(CH₃)-S-S-CH(CH₃)-COOH + Na₂SO₄

The reported yield using this method is high, with the final product exhibiting an acid number ≥620 mgKOH/g and no ammonium impurities .

Applications

Research Applications

2,2'-Dithiodipropionic acid serves as a versatile building block in various research applications, particularly in the field of polymer chemistry and materials science. Its disulfide linkage provides a redox-responsive element that can be exploited for developing smart materials.

The compound is particularly valuable for the synthesis of activated esters, such as N-hydroxysuccinimide esters, which are widely used in bioconjugation chemistry. For example, researchers have developed a synthesis method for 3,3'-dithiodipropionic acid bis(N-hydroxyl succinimide ester), which is used as a high-purity standard specimen for chemical and biological experiments .

In addition, 2,2'-dithiodipropionic acid has been utilized in the preparation of redox-responsive materials. The disulfide bond can be cleaved under reducing conditions and reformed under oxidizing conditions, allowing for the development of materials with reversible properties. This feature has been exploited in the design of stimuli-responsive drug delivery systems and self-healing materials .

Industrial Applications

In industrial settings, 2,2'-dithiodipropionic acid finds applications as a precursor for various sulfur-containing compounds, including antioxidants, stabilizers, and cross-linking agents. The compound's ability to participate in disulfide exchange reactions makes it valuable for polymer modification and stabilization.

One significant application is the preparation of esterified derivatives used in polymer synthesis. These derivatives can be incorporated into polymer chains to introduce disulfide linkages, which can later serve as cleavable points under specific conditions. This property is particularly useful in designing degradable polymers for environmental and biomedical applications .

| Parameter | Classification |

|---|---|

| GHS Pictogram | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation |

| H319: Causes serious eye irritation | |

| Hazard Class | Skin Irritation (Category 2) |

| Eye Irritation (Category 2A) | |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | |

| Target Organs | Respiratory tract (irritation) |

The compound may form combustible dust concentrations in air, presenting an additional hazard that requires appropriate handling precautions .

Precautionary Measures

When handling 2,2'-Dithiodipropionic acid, the following precautionary measures should be observed to ensure safety:

-

Wear appropriate personal protective equipment (PPE), including protective gloves and eye/face protection.

-

Avoid breathing dust or mist.

-

Wash thoroughly after handling.

-

If inhaled, remove the person to fresh air and keep comfortable for breathing.

-

If on skin, wash with plenty of water and remove contaminated clothing before reuse.

-

If in eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.

-

Store in a well-ventilated place with the container tightly closed.

-

Dispose of contents/container according to local/regional/national regulations .

Special attention should be given to respiratory protection, particularly when handling the dry powder form of the compound, as it may cause respiratory tract irritation and form combustible dust when airborne .

Research Findings and Studies

Recent Research on 2,2'-Dithiodipropionic Acid

Recent research has explored the utilization of 2,2'-dithiodipropionic acid in various advanced applications, particularly in materials science and drug delivery systems. The compound's disulfide linkage has been exploited to develop redox-responsive materials with reversible properties.

One notable study investigated the use of 2,2'-dithiodipropionic acid for the modification of cellulose to introduce disulfide groups. The modified cellulose was then further functionalized with rhodamine derivatives to create stimuli-responsive fluorescent materials. These materials exhibited reversible fluorescence in response to UV illumination and heating, making them promising candidates for sensing applications .

Another research direction involves the incorporation of 2,2'-dithiodipropionic acid derivatives into polymer chains to create redox-responsive drug delivery systems. The disulfide bonds can be cleaved in the reducing environment of intracellular spaces, triggering the release of encapsulated drugs. This approach offers significant advantages for targeted drug delivery, particularly for cancer therapeutics .

Synthesis of Activated Derivatives

Considerable research has focused on the preparation of activated derivatives of 2,2'-dithiodipropionic acid, particularly N-hydroxysuccinimide (NHS) esters. These activated esters are valuable reagents for bioconjugation chemistry, enabling the efficient coupling of carboxylic acids with primary amines under mild conditions.

A synthetic method for preparing 3,3'-dithiodipropionic acid bis(N-hydroxyl succinimide ester) has been reported, involving the reaction of 3,3-dithiodipropionic acid with N-hydroxysuccinimide in the presence of EDC hydrochloride. The reaction is conducted in dichloromethane at room temperature, resulting in the formation of white crystalline product with a high yield (70%). The synthesized NHS ester provides a high-purity standard for subsequent chemical and biological experiments .

Similarly, researchers have developed methods for the synthesis of 2,2'-dithiodipropionic acid NHS esters. These activated esters can be prepared by reacting 2,2'-dithiodipropionic acid with N-hydroxysuccinimide in THF, with EDCI·HCl as a coupling agent. The reaction typically proceeds efficiently, yielding the desired NHS ester in good yield .

Comparison with Related Compounds

2,2'-Dithiodipropionic acid belongs to a family of disulfide-containing dicarboxylic acids, which include 3,3'-dithiodipropionic acid and 2,2'-dithiosalicylic acid. Table 4 presents a comparison of key properties between these related compounds.

Table 4: Comparison of Related Disulfide-Containing Dicarboxylic Acids

| Property | 2,2'-Dithiodipropionic Acid | 3,3'-Dithiodipropionic Acid | 2,2'-Dithiosalicylic Acid |

|---|---|---|---|

| CAS No. | 4775-93-3 | 1119-62-6 | 119-80-2 |

| Molecular Formula | C₆H₁₀O₄S₂ | C₆H₁₀O₄S₂ | C₁₄H₁₀O₄S₂ |

| Molecular Weight | 210.27 g/mol | 210.27 g/mol | 306.36 g/mol |

| Melting Point | 117.5 °C | Not reported | 287-290 °C |

| Structure | Alpha position disulfide | Beta position disulfide | Aromatic disulfide |

| pKa | 3.14 ± 0.10 (Predicted) | Not reported | 3.02 ± 0.36 (Predicted) |

| Applications | Polymer synthesis, bioconjugation | Polymer synthesis, drug delivery | Anti-HIV-1 agents, polymer preparation |

While 2,2'-dithiodipropionic acid and 3,3'-dithiodipropionic acid share the same molecular formula and weight, they differ in the position of the disulfide bridge. In 2,2'-dithiodipropionic acid, the disulfide connects the alpha carbons, whereas in 3,3'-dithiodipropionic acid, it links the beta positions. This structural difference influences their reactivity, particularly in substitution and elimination reactions .

2,2'-Dithiosalicylic acid, with its aromatic structure, exhibits significantly different physical properties, including a much higher melting point. This compound has been investigated for various applications, including the preparation of anti-HIV-1 agents and the synthesis of polyamides containing disulfide bonds in their main chain .

The positional isomerism in these compounds affects their chemical reactivity and physical properties, making each suitable for specific applications. The choice between these compounds typically depends on the desired reactivity, stability, and structural requirements of the target application .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume